molecular formula C20H16N4O B292993 7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine

7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B292993
M. Wt: 328.4 g/mol
InChI Key: SBVNGLCANDMQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the pyrido[2,3-d]pyrimidine family and is commonly referred to as MPP.

Mechanism of Action

The mechanism of action of MPP involves the inhibition of protein kinases, which are involved in the regulation of cell growth and proliferation. It has been shown to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR, which are overexpressed in various types of cancer. MPP has also been shown to inhibit the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
MPP has been shown to exhibit potent anti-cancer activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. In addition, MPP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPP is its potent anti-cancer and neuroprotective activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of MPP is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of MPP for different diseases.

Future Directions

There are several future directions for the research of MPP. One potential area of research is the development of novel formulations of MPP that improve its solubility and bioavailability. Another area of research is the identification of specific protein kinases and signaling pathways that are targeted by MPP, which may provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of MPP in preclinical and clinical trials, which may pave the way for its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of MPP involves the reaction of 4-amino-2-methoxypyridine, 4-methoxybenzaldehyde, and benzaldehyde with ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain MPP in its pure form.

Scientific Research Applications

MPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. MPP has also been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.

properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16N4O/c1-25-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)18-19(21)22-12-23-20(18)24-17/h2-12H,1H3,(H2,21,22,23,24)

InChI Key

SBVNGLCANDMQEQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=NC=N3)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NC(=C3C(=C2)C4=CC=CC=C4)N

solubility

7.1 [ug/mL]

Origin of Product

United States

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